An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS: 2040-20-2)
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS: 2040-20-2)
Abstract
This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-2-methylpropan-1-one, a key chemical intermediate. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the compound's physicochemical properties, a robust synthetic protocol via Friedel-Crafts acylation, and a thorough analytical characterization. Emphasis is placed on the rationale behind the methodological choices, ensuring a deep understanding of the compound's chemistry. Its significant application as a precursor in the synthesis of biologically active pteridine derivatives is also explored, highlighting its relevance in medicinal chemistry. This guide is intended to be a self-contained resource, complete with detailed experimental procedures, safety protocols, and supporting spectral data.
Chemical Identity and Physical Properties
1-(4-Methoxyphenyl)-2-methylpropan-1-one, also known as p-methoxyisobutyrophenone, is an aromatic ketone.[1] The presence of a methoxy group on the phenyl ring and an isopropyl group adjacent to the carbonyl functionality defines its chemical reactivity and physical characteristics.
| Identifier | Value | Source |
| CAS Number | 2040-20-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | [1] |
| Synonyms | p-Methoxyisobutyrophenone, Isopropyl 4-methoxyphenyl ketone, 4'-Methoxy-2-methylpropiophenone | [1] |
| Appearance | Light yellow oil | [2] |
| Boiling Point | 270-280 °C | [2] |
| Density | 1.059 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate | [2] |
Synthesis and Purification: The Friedel-Crafts Acylation Approach
The synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-one is most effectively achieved through the Friedel-Crafts acylation of anisole with isobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[3]
Mechanistic Rationale
The methoxy group (-OCH₃) of anisole is an ortho-, para-directing activator. It enhances the nucleophilicity of the aromatic ring through resonance, thereby facilitating the electrophilic attack. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with the acyl chloride to form a highly electrophilic acylium ion. Due to steric hindrance from the isopropyl group of the acylium ion and the methoxy group of anisole, the para-substituted product is predominantly formed.[4] An excess of the Lewis acid is often required, as it can complex with the carbonyl oxygen of the product.[5]
Detailed Experimental Protocol
Materials:
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Anisole
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried thoroughly. The flask is charged with anhydrous AlCl₃ and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Formation of Acylium Ion: The mixture is cooled in an ice bath (0-5 °C). Isobutyryl chloride is added dropwise to the stirred suspension.
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Electrophilic Aromatic Substitution: Anisole, dissolved in anhydrous DCM, is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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Workup: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated using a separatory funnel.
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Purification: The organic layer is washed sequentially with water, saturated NaHCO₃ solution, and brine. It is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Final Purification: The crude product is purified by vacuum distillation to obtain 1-(4-methoxyphenyl)-2-methylpropan-1-one as a light yellow oil.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-one.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.9 (d) | Doublet | 2H | Protons ortho to C=O |
| Aromatic-H | ~6.9 (d) | Doublet | 2H | Protons meta to C=O |
| -OCH₃ | ~3.8 (s) | Singlet | 3H | Methoxyphenyl group |
| -CH- | ~3.5 (sept) | Septet | 1H | Isopropyl group |
| -CH₃ | ~1.2 (d) | Doublet | 6H | Isopropyl group |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~204 | Carbonyl carbon |
| Aromatic-C | ~163 | C-OCH₃ |
| Aromatic-C | ~130 | C-H (ortho to C=O) |
| Aromatic-C | ~129 | C-C=O |
| Aromatic-C | ~113 | C-H (meta to C=O) |
| -OCH₃ | ~55 | Methoxyphenyl group |
| -CH- | ~35 | Isopropyl group |
| -CH₃ | ~19 | Isopropyl group |
Note: Predicted chemical shifts. Actual values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~2970 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 135 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 107 | [M - C₄H₇O]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the final product.
Chemical Reactivity and Applications
1-(4-methoxyphenyl)-2-methylpropan-1-one is a versatile intermediate. Its reactivity is centered around the carbonyl group, the adjacent α-hydrogen, and the activated aromatic ring.
Precursor for Pteridine Synthesis
A significant application of this compound is as an intermediate in the synthesis of pteridine derivatives.[2] Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, which are vital in numerous biological processes.[6][7] Defects in pteridine metabolism are linked to various diseases, making their synthetic analogues valuable for drug discovery.[6] The synthesis of pteridines often involves the condensation of a pyrimidine derivative with a 1,2-dicarbonyl compound. 1-(4-methoxyphenyl)-2-methylpropan-1-one can be chemically modified to generate such precursors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285578, 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12644950, 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]
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Colston, K. J., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]
- Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(6), 394-405.
- Google Patents. (n.d.). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
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University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?. Retrieved from [Link]
- Colston, K. J., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324.
-
Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023, January 21). YouTube. Retrieved from [Link]
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Enam, F., & Basu, P. (2012). Pterin chemistry and its relationship to the molybdenum cofactor. Dalton transactions (Cambridge, England : 2003), 41(4), 1147–1162. [Link]
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